molecular formula C10H13NO3 B13546527 2-Amino-3-hydroxy-3-(p-tolyl)propanoic acid

2-Amino-3-hydroxy-3-(p-tolyl)propanoic acid

Cat. No.: B13546527
M. Wt: 195.21 g/mol
InChI Key: RMWURLFCLWEYML-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-3-(p-tolyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a hydroxyl group, an amino group, and a p-tolyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-3-(p-tolyl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with p-tolualdehyde.

    Aldol Condensation:

    p-Tolualdehyde undergoes aldol condensation with glycine to form an intermediate.

    Hydroxylation: The intermediate is then hydroxylated using a suitable oxidizing agent to introduce the hydroxyl group.

    Amination: Finally, the compound is aminated to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-3-(p-tolyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or convert the carboxylic acid to an alcohol.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as acyl chlorides or alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of p-tolyl ketone or aldehyde derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of acylated or alkylated amino acid derivatives.

Scientific Research Applications

2-Amino-3-hydroxy-3-(p-tolyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-3-(p-tolyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, such as enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-hydroxypropanoic acid: Lacks the p-tolyl group, making it less hydrophobic.

    3-(p-Tolyl)propanoic acid: Lacks the amino and hydroxyl groups, reducing its reactivity.

    2-(4-Methylphenyl)propanoic acid: Similar structure but lacks the hydroxyl group.

Uniqueness

2-Amino-3-hydroxy-3-(p-tolyl)propanoic acid is unique due to the presence of both amino and hydroxyl groups along with the p-tolyl group. This combination of functional groups provides it with distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-amino-3-hydroxy-3-(4-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-6-2-4-7(5-3-6)9(12)8(11)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)

InChI Key

RMWURLFCLWEYML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(C(=O)O)N)O

Origin of Product

United States

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